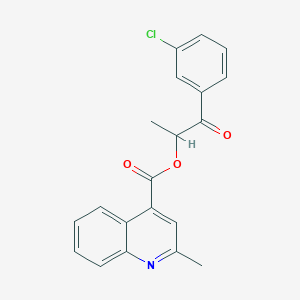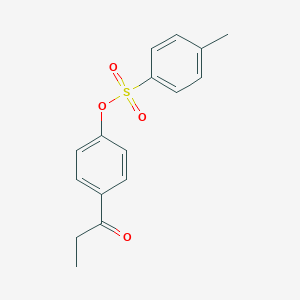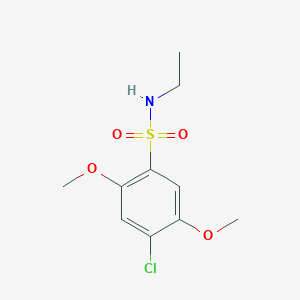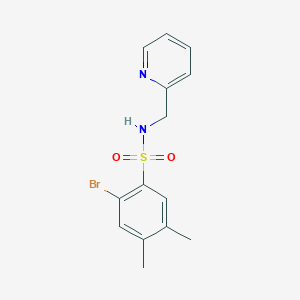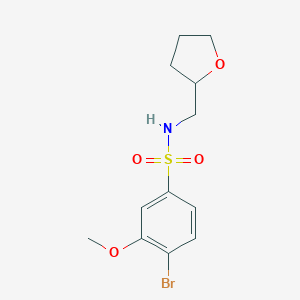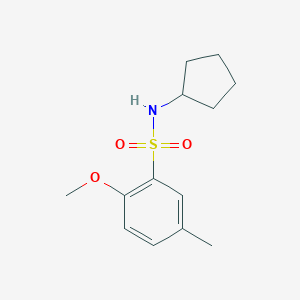
2-(3-Methoxyphenyl)-2-oxoethyl 2,4-dihydroxybenzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
Synthesis analysis involves detailing the chemical reactions used to synthesize the compound. This includes the reactants, conditions, catalysts, and the yield of the product .Molecular Structure Analysis
Molecular structure analysis involves the use of spectroscopic techniques like IR, NMR, and MS to determine the structure of the compound .Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. It includes studying the reactivity of the compound and the conditions under which it reacts .Physical And Chemical Properties Analysis
This involves studying the physical and chemical properties of the compound like melting point, boiling point, solubility, stability, etc .作用機序
The mechanism of action of 2-(3-Methoxyphenyl)-2-oxoethyl 2,4-dihydroxybenzoate is not fully understood, but it is believed to involve the modulation of various signaling pathways. In cancer cells, this compound induces apoptosis by activating the caspase cascade and inhibiting the PI3K/Akt pathway. This compound also inhibits the NF-κB pathway, which plays a crucial role in inflammation and cancer development. In neuronal cells, this compound reduces oxidative stress and inflammation by activating the Nrf2/ARE pathway and inhibiting the JNK pathway.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects in vitro and in vivo. In cancer cells, this compound inhibits cell growth and induces apoptosis by activating the caspase cascade and inhibiting the PI3K/Akt pathway. This compound also inhibits the NF-κB pathway, which plays a crucial role in inflammation and cancer development. In neuronal cells, this compound reduces oxidative stress and inflammation by activating the Nrf2/ARE pathway and inhibiting the JNK pathway.
実験室実験の利点と制限
2-(3-Methoxyphenyl)-2-oxoethyl 2,4-dihydroxybenzoate has several advantages for lab experiments, including its easy synthesis, high purity, and low toxicity. However, this compound also has some limitations, such as its poor solubility in water and limited stability under certain conditions. These limitations can be overcome by using appropriate solvents and storage conditions.
将来の方向性
There are several future directions for 2-(3-Methoxyphenyl)-2-oxoethyl 2,4-dihydroxybenzoate research. One potential direction is to investigate the efficacy of this compound in combination with other anticancer drugs or therapies. Another direction is to explore the potential of this compound as a neuroprotective agent in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, further studies are needed to elucidate the molecular mechanisms underlying the anticancer, anti-inflammatory, and neuroprotective effects of this compound.
合成法
2-(3-Methoxyphenyl)-2-oxoethyl 2,4-dihydroxybenzoate can be synthesized by the reaction of 3-methoxyphenylacetic acid with 2,4-dihydroxybenzoic acid in the presence of a coupling agent such as 1-ethyl-3-(3-dimethylaminopropyl) carbodiimide (EDC) and N-hydroxysuccinimide (NHS). The reaction yields this compound as a white crystalline powder with a melting point of 202-204°C.
科学的研究の応用
2-(3-Methoxyphenyl)-2-oxoethyl 2,4-dihydroxybenzoate has been studied for its potential applications in various fields, including cancer treatment, anti-inflammatory therapy, and neuroprotection. In cancer treatment, this compound has been shown to inhibit the growth and proliferation of cancer cells by inducing apoptosis and cell cycle arrest. This compound also exhibits anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines and reducing oxidative stress. In addition, this compound has been found to have neuroprotective effects by reducing neuronal damage and improving cognitive function.
Safety and Hazards
特性
IUPAC Name |
[2-(3-methoxyphenyl)-2-oxoethyl] 2,4-dihydroxybenzoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14O6/c1-21-12-4-2-3-10(7-12)15(19)9-22-16(20)13-6-5-11(17)8-14(13)18/h2-8,17-18H,9H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQDJZXAFIKWBLD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(=O)COC(=O)C2=C(C=C(C=C2)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14O6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

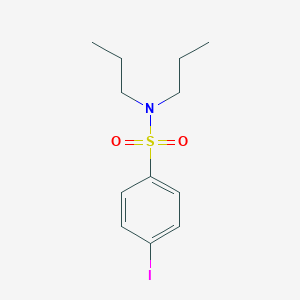
![2-[(3,4-Dimethylanilino)carbonyl]cyclohexanecarboxylic acid](/img/structure/B500418.png)
![2-{[(2,5-Dimethoxyphenyl)sulfonyl]amino}benzoic acid](/img/structure/B500419.png)
![2-[(2,4-Dimethylanilino)carbonyl]cyclohexanecarboxylic acid](/img/structure/B500420.png)
![2-{[(2,4,5-Trimethylphenyl)sulfonyl]amino}benzoic acid](/img/structure/B500424.png)
![2-[(2-methylphenyl)carbamoyl]cyclohexane-1-carboxylic Acid](/img/structure/B500426.png)
